N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide
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Overview
Description
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is an organic compound with a complex structure that includes an ethoxyphenyl group, an ethynyl group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through an etherification reaction, where an ethoxy group is attached to a phenyl ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene compound in the presence of a palladium catalyst.
Formation of the Benzamide Group: The benzamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be compared with other similar compounds, such as:
N-[1-(4-Ethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide: This compound has a similar structure but includes an isoxazole ring instead of an ethynyl group.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzoate: This compound has a similar structure but includes a benzoate group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-5-16-8-7-14(3)19(13-16)20(22)21-15(4)17-9-11-18(12-10-17)23-6-2/h1,7-13,15H,6H2,2-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMNXLBTIIWMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)C#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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